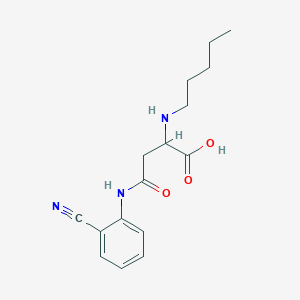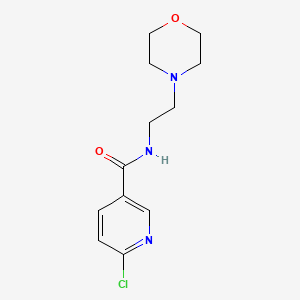
4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, also known as CP94, is a synthetic compound that belongs to the family of non-peptide antagonists of the platelet-activating factor (PAF) receptor. It was first synthesized and characterized in 1990 by researchers at Pfizer Inc. Since then, CP94 has been widely studied for its potential therapeutic applications in various fields, including inflammation, allergy, asthma, cancer, and cardiovascular diseases.
Scientific Research Applications
Liquid Crystal Pretilt Angle Control
A study by Katherine E. Vaughn et al. (2007) discusses the manipulation of liquid crystal pretilt angles through a mixture involving chemical compounds similar to the structure of interest. This approach allows for continuous control over a wide range of angles, which is crucial for the development and optimization of liquid crystal displays (LCDs) and other optical devices Continuous control of liquid crystal pretilt angle from homeotropic to planar.
Synthesis of α-Ketoamide Derivatives
In the realm of organic synthesis, a study by A. El‐Faham et al. (2013) highlights the use of OxymaPure/DIC for synthesizing α-ketoamide derivatives, showcasing an efficient method for creating complex molecules. This methodology provides a pathway to synthesize compounds with potential biological activities, opening avenues for drug discovery and development OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives.
Dye-Sensitized Solar Cells
The research by Gang Zhou et al. (2008) explores the synthesis of donor−π-acceptor dyes for dye-sensitized solar cells (DSSCs), leveraging rigid ladder-type pentaphenylene spacers. This study contributes to the development of solar energy harvesting by designing new molecular structures that improve the efficiency of light absorption and conversion in DSSCs Ladder-type pentaphenylene dyes for dye-sensitized solar cells.
Synthesis of Unnatural Amino Acids
Shibin Chacko and Ramesh Ramapanicker (2012) report an efficient synthesis of γ-oxo α-amino acids and γ-aryl α-amino acids, compounds with significant biological properties and as components in drug molecules. Their methodology offers an economical and viable approach to producing these compounds, which are pivotal in medicinal chemistry Synthesis of γ‐Oxo γ‐Aryl and γ‐Aryl α‐Amino Acids from Aromatic Aldehydes and Serine.
Antimicrobial Activity
A novel synthesis approach by M. Zareef et al. (2008) led to the creation of compounds exhibiting significant antimicrobial activity. This research underlines the potential of designing new chemical entities with enhanced biological properties, contributing to the ongoing battle against microbial resistance A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones.
properties
IUPAC Name |
4-(2-cyanoanilino)-4-oxo-2-(pentylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-3-6-9-18-14(16(21)22)10-15(20)19-13-8-5-4-7-12(13)11-17/h4-5,7-8,14,18H,2-3,6,9-10H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHMHFMKDKXJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2421238.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2421239.png)
![6-(2-Ethoxyphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421244.png)
![2-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]sulfanylbenzoic Acid](/img/structure/B2421245.png)
![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2421246.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate](/img/structure/B2421247.png)

![1-isopropyl-3,9-dimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2421250.png)


![5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421256.png)
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)

